molecular formula C8H8N4O B1629298 4-(1H-Tetrazol-5-YL)benzyl alcohol CAS No. 501126-02-9

4-(1H-Tetrazol-5-YL)benzyl alcohol

Cat. No.: B1629298
CAS No.: 501126-02-9
M. Wt: 176.18 g/mol
InChI Key: YRBYIQONKVQONA-UHFFFAOYSA-N
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Description

4-(1H-Tetrazol-5-YL)benzyl alcohol is an organic compound that features a benzyl alcohol moiety substituted with a tetrazole ring at the para position The tetrazole ring is a five-membered heterocycle containing four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Tetrazol-5-YL)benzyl alcohol typically involves the introduction of the tetrazole ring onto a benzyl alcohol precursor. One common method is the cycloaddition reaction of an azide with a nitrile group. For example, the reaction of 4-cyanobenzyl alcohol with sodium azide in the presence of a catalyst such as zinc chloride can yield this compound .

Another approach involves the use of triethyl orthoformate and sodium azide to form the tetrazole ring, followed by the reduction of the resulting intermediate to obtain the desired alcohol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other techniques to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

4-(1H-Tetrazol-5-YL)benzyl alcohol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which 4-(1H-Tetrazol-5-YL)benzyl alcohol exerts its effects depends on its specific application. In medicinal chemistry, the tetrazole ring can mimic carboxylic acids, allowing the compound to interact with biological targets such as enzymes and receptors. The electron-donating and electron-withdrawing properties of the tetrazole ring can stabilize interactions with these targets, enhancing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-Tetrazol-5-YL)benzoic acid
  • 4-(1H-Tetrazol-5-YL)benzaldehyde
  • 5-(4-Hydroxyphenyl)-1H-tetrazole

Uniqueness

4-(1H-Tetrazol-5-YL)benzyl alcohol is unique due to the presence of both a benzyl alcohol moiety and a tetrazole ringThe tetrazole ring’s ability to act as a bioisostere of carboxylic acids further enhances its utility in medicinal chemistry .

Properties

IUPAC Name

[4-(2H-tetrazol-5-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c13-5-6-1-3-7(4-2-6)8-9-11-12-10-8/h1-4,13H,5H2,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRBYIQONKVQONA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10627161
Record name [4-(2H-Tetrazol-5-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501126-02-9
Record name [4-(2H-Tetrazol-5-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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